molecular formula C6H6BClFNO2 B1417938 (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid CAS No. 1072944-10-5

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid

Cat. No. B1417938
CAS RN: 1072944-10-5
M. Wt: 189.38 g/mol
InChI Key: FTDOMJJSIAKGIB-UHFFFAOYSA-N
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Description

“(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are known for their wide applications in various fields, including medicinal chemistry . This compound has a molecular formula of C6H6BClFNO2 .


Molecular Structure Analysis

The molecular weight of “(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid” is 189.38 g/mol . Its InChI code is 1S/C6H6BClFNO2/c1-3-2-10-6(8)5(9)4(3)7(11)12/h2,11-12H,1H3 and its canonical SMILES string is B(C1=C(C(=NC=C1C)Cl)F)(O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid” include a molecular weight of 189.38 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 189.0164145 g/mol .

Scientific Research Applications

Sensing Applications

Boronic acids, including derivatives like (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling

The key interaction of boronic acids with diols also enables their use in biological labelling. This application is crucial for tracking and observing biological molecules within various research contexts, providing insights into biological processes and molecular pathways .

Protein Manipulation and Modification

Boronic acids are utilized in protein manipulation and modification. This includes altering protein structures or functions, which can be instrumental in understanding protein behavior and in the development of new therapeutic strategies .

Separation Technologies

In separation technologies, boronic acids can be employed to selectively bind and separate specific molecules from complex mixtures. This is particularly useful in the purification of biomolecules, such as proteins and nucleic acids .

Development of Therapeutics

The interaction of boronic acids with biological molecules has therapeutic potential. They can be used in the development of drugs that target specific biological pathways, offering a pathway to novel treatments for various diseases .

Electrophoresis of Glycated Molecules

Boronic acids are used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycation, which has implications for understanding diseases like diabetes .

Building Materials for Analytical Methods

Derivatives of boronic acids serve as building materials for microparticles used in analytical methods. These microparticles can be designed to have specific interactions with target molecules, enhancing the sensitivity and specificity of detection methods .

Polymers for Controlled Release of Insulin

In the field of controlled drug delivery, boronic acid derivatives are incorporated into polymers that respond to glucose levels. Such polymers can be used for the controlled release of insulin, which is a critical aspect of diabetes management .

Mechanism of Action

properties

IUPAC Name

(2-chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDOMJJSIAKGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1F)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660547
Record name (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid

CAS RN

1072944-10-5
Record name (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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